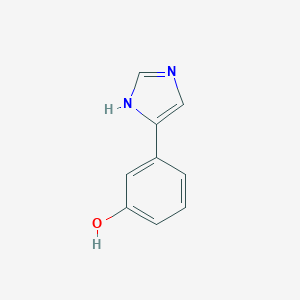

3-(1H-Imidazol-4-yl)phenol

Description

It is synthesized via the reaction of 3-(2-bromoacetyl)phenol with formamide, yielding 53% product with a melting point of 209–210°C . Its IR spectrum reveals characteristic O–H (3294 cm⁻¹) and aromatic C=C (1619–1471 cm⁻¹) stretches, while NP-HPLC analysis shows a retention time (tR) of 10.81 minutes, indicative of moderate polarity .

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-2-7(4-8)9-5-10-6-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQHXDBJGQGWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648098 | |

| Record name | 3-(1H-Imidazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142677-42-7 | |

| Record name | 3-(1H-Imidazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Scheme

The Ullmann reaction is a copper-catalyzed coupling traditionally used to form carbon-heteroatom bonds. For 4-(imidazole-1-yl)phenol derivatives, this method involves:

-

Step 1 : Ullmann coupling of a brominated methoxybenzene (e.g., p-bromoanisole) with imidazole to form a methoxy-protected intermediate.

-

Step 2 : Demethylation using boron tribromide (BBr₃) to yield the final phenol product.

For 3-(1H-imidazol-4-yl)phenol, substituting p-bromoanisole with m-bromoanisole (3-bromo-1-methoxybenzene) would theoretically enable analogous synthesis.

Experimental Optimization

Key parameters from 4-isomer synthesis (Table 1) highlight critical variables:

Table 1 : Ullmann Reaction Conditions for 1-(4-Methoxyphenyl)-1H-imidazole

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cu₂O | K₂CO₃ | NMP | 120 | 53 |

| Cu₂O | Cs₂CO₃ | NMP | 120 | 74 |

| CuI | Cs₂CO₃ | DMF | 120 | 48 |

-

Catalyst : Cuprous oxide (Cu₂O) outperforms CuI in NMP solvent.

-

Base : Cesium carbonate (Cs₂CO₃) enhances yield compared to potassium carbonate (K₂CO₃).

-

Solvent : N-methyl-2-pyrrolidone (NMP) improves reactivity over DMF.

For the 3-isomer, similar conditions would apply, though steric effects from the meta-substitution may necessitate longer reaction times or elevated temperatures.

Demethylation with Boron Tribromide

The methoxy intermediate undergoes BBr₃-mediated demethylation. Critical considerations:

-

Molar Ratio : A 1:1.5–3 ratio of intermediate to BBr₃ ensures complete deprotection.

-

Temperature : Slow addition at -10–5°C prevents side reactions.

-

Recrystallization : Tert-butanol or ethanol yields high-purity (>99.8%) phenol derivatives.

Comparative Example : Using HBr instead of BBr₃ resulted in lower yields (65%) and discoloration due to impurities.

Alternative Synthetic Routes

Oxidative Condensation

Industrial-scale imidazole synthesis often employs oxidative condensation of ketones and amidines. For example:

-

Substrates : 3-Hydroxyacetophenone and formamidine.

-

Conditions : Molecular oxygen as an oxidant, basic aqueous medium.

This method remains speculative for the target compound but warrants exploration.

Challenges and Limitations

Positional Isomerism Effects

Meta-substitution introduces steric hindrance absent in para-analogs, potentially reducing Ullmann reaction efficiency. Computational modeling or kinetic studies could optimize coupling conditions.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic and imidazole moieties in 4-(1H-imidazol-4-yl)phenol enable oxidation under specific conditions:

-

Quinone Formation : Oxidation with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) converts the phenol group to a quinone structure .

-

Imidazole Ring Oxidation : Strong oxidizing agents may modify the imidazole ring, though this is less common due to its inherent stability .

Key Conditions and Reagents:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Phenol Oxidation | KMnO₄ (acidic), H₂O₂ | Quinone derivatives |

| Imidazole Oxidation | H₂O₂ (basic) | Oxidized imidazole intermediates |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs preferentially on the phenol ring due to its electron-rich nature:

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the ortho/para positions relative to the hydroxyl group .

-

Halogenation : Reactions with bromine (Br₂) or chlorine (Cl₂) yield halogenated derivatives.

Reactivity Trends:

| Electrophile | Position Selectivity | Notes |

|---|---|---|

| NO₂⁺ (nitration) | Ortho/Para to -OH | Steric hindrance from imidazole may influence regioselectivity |

| Br⁺ (bromination) | Para to -OH | Dominates due to directing effects of phenolic -OH |

Reduction Reactions

Reduction targets the imidazole ring or phenolic group:

-

Imidazole Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation partially reduces the imidazole to dihydroimidazole .

-

Phenol Reduction : Rare under standard conditions but possible with specialized catalysts.

Coordination and Complexation

The imidazole nitrogen and phenolic oxygen act as ligands for metal ions:

-

Copper Complexes : Forms stable complexes with Cu²⁺, relevant in catalytic applications (e.g., Ullmann coupling) .

-

Zinc Binding : Potential interaction with Zn²⁺ in biological systems .

Enzymatic Interactions

Though not a direct chemical reaction, 4-(1H-imidazol-4-yl)phenol derivatives inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism :

| Compound | Enzymatic IC₅₀ (μM) | Notes |

|---|---|---|

| 4-PI (reference) | 48.0 ± 4.5 | Low cell permeability limits activity |

| Optimized analogs | 1.9 ± 0.6 | Improved potency via structural modifications |

Key Challenges and Limitations

-

Positional Isomer Effects : The 3-substituted isomer may exhibit altered reactivity due to steric and electronic differences.

-

Data Gaps : No direct studies on 3-(1H-imidazol-4-yl)phenol were found in the provided sources.

-

Synthetic Complexity : Demethylation and Ullmann coupling steps used for the 4-isomer (as in ) may require optimization for the 3-isomer.

Scientific Research Applications

Medicinal Chemistry

3-(1H-Imidazol-4-yl)phenol has shown potential in various therapeutic contexts:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research has focused on its ability to inhibit specific cancer pathways, particularly through interactions with enzymes involved in tumor growth .

- Enzyme Inhibition : The compound has been studied as an inhibitor of Indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer and chronic infections. Structural studies have shown that modifications to the imidazole ring can enhance inhibitory potency against IDO .

Case Study: Anticancer Properties

A study conducted on analogs of this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds, leveraging its functional groups for further chemical transformations.

Data Table: Synthetic Routes

| Method | Starting Materials | Yield (%) | Notes |

|---|---|---|---|

| Ullmann Reaction | p-bromophenol, imidazole | 60% | Simple post-treatment process |

| Direct Functionalization | Various aryl halides | Varies | High selectivity for target products |

Biochemical Applications

The compound's role extends into biochemical assays and diagnostics:

- Biochemical Assays : As a ligand, this compound is used in various biochemical assays to study enzyme mechanisms and interactions with biological targets .

Case Study: Use in Diagnostics

In a diagnostic application, this compound was incorporated into a luminol system for chemiluminescence detection, enhancing sensitivity in biological assays related to criminal investigations and bioengineering applications.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Functional Group Variations and Bioactivity ()

- 3-(1H-Imidazol-4-yl)propanoic Acid Derivatives: These compounds exhibit potent anticancer activity against MCF-7 and BT-474 breast cancer cell lines, with IC50 values in the low micromolar range. The carboxylic acid group enhances solubility and target binding compared to the phenol in compound 4 .

- Urocanic Acid (3-(1H-Imidazol-4-yl)-2-propenoic Acid): A structural isomer with a propenoic acid chain, this compound is involved in UV-B absorption and skin photoprotection. Its conjugated system allows for unique electronic transitions (λmax ~280 nm) .

- 3-(1H-Imidazol-4-yl)pyridine (7): While structurally similar to compound 4, the pyridine ring replaces the phenol, reducing hydrogen-bond donor capacity but increasing thermal stability (mp 221–222°C) .

Substitution Position Effects ()

- Ortho vs. Para Substitution: Compound 4 (meta-hydroxyphenyl) and compound 8 (para-hydroxyphenyl) differ in substitution position.

- Crystallographic Insights: Studies on 4-[4-(1H-imidazol-4-yl)phenyl]-1H-imidazole reveal that imidazole derivatives frequently form hydrogen-bonded networks and π-π interactions, which stabilize crystal lattices. The phenolic –OH in compound 4 likely participates in similar intermolecular interactions .

Pharmacological Potential

- Anticancer Activity: Compound 4’s phenolic group may enhance interactions with enzymes like carbonic anhydrase or indoleamine 2,3-dioxygenase (IDO), though direct data are lacking. Propanoic acid analogs (e.g., 3-(1H-imidazol-4-yl)propanoic acid) show superior activity, suggesting that carboxylate groups improve target binding .

- Antimicrobial Properties: Imidazole derivatives with electron-withdrawing groups (e.g., –CN in compound 6) exhibit broad-spectrum antimicrobial activity, while phenolic derivatives like compound 4 may require additional functionalization for efficacy .

Biological Activity

3-(1H-Imidazol-4-yl)phenol is a heterocyclic compound with significant biological activity. Its structure features an imidazole ring connected to a phenolic group, which contributes to its diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Empirical Formula : C9H8N2O

- Molecular Weight : 160.18 g/mol

- Appearance : Brown solid

- Solubility : Soluble in polar solvents like water and dimethylformamide

Anticancer Properties

Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research has identified its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer and chronic infections. The compound's interactions with the IDO active site have shown promise in enhancing the potency of existing inhibitors, suggesting its role in cancer therapy development .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against Gram-positive bacteria has been noted, making it a candidate for further exploration in the development of new antimicrobial agents. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which may be beneficial in treating conditions characterized by chronic inflammation. This activity is likely mediated through modulation of inflammatory pathways, although specific mechanisms remain to be fully elucidated.

The biological mechanisms underlying the activity of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to specific sites on target enzymes such as IDO, affecting their activity and leading to altered metabolic pathways.

- Cell Membrane Interaction : Its phenolic structure allows for interaction with lipid membranes, potentially disrupting membrane integrity in microbial cells.

Study on IDO Inhibition

A systematic study focused on phenyl-imidazole derivatives, including this compound, revealed that modifications to the imidazole ring can enhance binding affinity to IDO. The study demonstrated that certain substitutions led to a ten-fold increase in potency compared to standard inhibitors .

Antioxidant Activity Assessment

Research assessing the antioxidant capacity of this compound indicated its potential to scavenge free radicals. In vitro assays showed significant radical scavenging activity, correlating with its phenolic content .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Characteristics | Unique Features |

|---|---|---|---|

| 4-(1H-Imidazol-1-yl)phenol | Phenylimidazole | Exhibits phosphodiesterase inhibition | Primarily studied for cardiovascular effects |

| 2-(1H-Imidazol-4-yl)phenol | Phenylimidazole | Antimicrobial properties | More potent against Gram-positive bacteria |

| Imidazo[1,2-a]pyridine | Heterocyclic compound | Anticancer activity | Different ring structure enhances bioactivity |

| Benzimidazole | Heterocyclic compound | Involved in DNA intercalation | Unique interaction with nucleic acids |

This table highlights the unique properties of this compound compared to similar compounds, emphasizing its specific biological activities.

Future Directions

Further research is warranted to explore the full potential of this compound in therapeutic applications. Key areas include:

- Mechanistic Studies : Detailed investigations into its mechanisms of action at the molecular level.

- Clinical Trials : Evaluation of its efficacy and safety in clinical settings for cancer and infectious diseases.

- Synthesis of Derivatives : Development of novel derivatives with enhanced biological activities and reduced side effects.

Q & A

Q. What are the optimal synthetic routes for 3-(1H-Imidazol-4-yl)phenol, and how can researchers improve reaction yields?

The compound is synthesized via cyclization of 3-(2-bromoacetyl)phenol with formamide under controlled conditions, yielding 53% . Key parameters for optimization include:

- Reagent stoichiometry : Excess formamide may enhance imidazole ring formation.

- Temperature : Elevated temperatures (e.g., 80–100°C) promote cyclization but may require inert atmospheres to avoid decomposition.

- Purification : Recrystallization from ethanol/water mixtures improves purity. NP-HPLC (normal-phase) with a retention time () of 10.81 min is recommended for purity assessment .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- IR spectroscopy : Key peaks include O-H stretching (3294 cm), aromatic C=C (1619, 1582 cm), and imidazole ring vibrations (1492, 1471 cm) .

- Melting point : A sharp melting point of 209–210°C confirms crystalline purity .

- NP-HPLC : Use silica-based columns with non-polar mobile phases (e.g., hexane/ethanol) to achieve a of 10.81 min, ensuring separation from byproducts .

Q. How can researchers assess the purity of this compound in complex mixtures?

Combine NP-HPLC with mass spectrometry (MS) for structural confirmation. For example, ESI-MS in positive ion mode can detect the molecular ion peak () at 161.1. Cross-validate with elemental analysis (CHNO) and compare IR spectra to reference data .

Advanced Questions

Q. What structural insights can X-ray crystallography provide for this compound derivatives?

Single-crystal X-ray studies (e.g., on analogous imidazole-phenol compounds) reveal:

- Hydrogen-bonding networks : The phenolic O-H group forms intermolecular bonds with imidazole N atoms, stabilizing the crystal lattice .

- Torsional angles : The dihedral angle between the imidazole and phenyl rings affects electronic conjugation, which is critical for designing enzyme inhibitors .

Q. How can researchers design derivatives of this compound for targeting indoleamine 2,3-dioxygenase (IDO)?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CN, -F) at the phenyl ring to enhance binding to IDO’s heme pocket . For example, 3-(1H-Imidazol-4-yl)benzonitrile (Compound 6, =8.39 min) showed improved inhibitory activity in preliminary assays .

- Bioisosteric replacements : Replace the phenol group with bioisosteres like pyridinol (e.g., 3-(1H-Imidazol-4-yl)pyridine, =30.19 min) to modulate solubility and binding affinity .

Q. How should researchers address discrepancies in reported synthetic yields or spectral data?

- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert gas use) to mitigate oxidation of the imidazole ring.

- Data validation : Cross-reference IR and HPLC results with independent studies. For instance, conflicting melting points may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Light sensitivity : Store in amber vials to prevent photodegradation of the phenolic moiety.

- Moisture control : Use desiccants to avoid hydrolysis of the imidazole ring. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.